![molecular formula C26H21ClN4O4 B12047458 3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid CAS No. 478250-37-2](/img/structure/B12047458.png)
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intense coloration. The compound’s structure includes a diazenyl group, a hydroxynaphthalene moiety, and a dimethylaminobenzoic acid group, which contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-hydroxynaphthalene-2-carboxylic acid under alkaline conditions to form the azo compound.
Amidation: The resulting azo compound is then reacted with 4-(dimethylamino)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
化学反応の分析
Types of Reactions
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
作用機序
The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, for example, it absorbs light and generates reactive oxygen species that can damage cellular components, leading to cell death. The molecular targets include cellular membranes and DNA, and the pathways involved are related to oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
4-[(E)-(4-chlorophenyl)diazenyl]phenol: Similar in structure but lacks the hydroxynaphthalene and dimethylaminobenzoic acid groups.
1-hydroxy-2-naphthoic acid: Contains the hydroxynaphthalene moiety but lacks the diazenyl and dimethylaminobenzoic acid groups.
4-(dimethylamino)benzoic acid: Contains the dimethylaminobenzoic acid group but lacks the diazenyl and hydroxynaphthalene moieties.
Uniqueness
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
特性
CAS番号 |
478250-37-2 |
|---|---|
分子式 |
C26H21ClN4O4 |
分子量 |
488.9 g/mol |
IUPAC名 |
3-[[4-[(4-chlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C26H21ClN4O4/c1-31(2)23-12-7-15(26(34)35)13-22(23)28-25(33)20-14-21(18-5-3-4-6-19(18)24(20)32)30-29-17-10-8-16(27)9-11-17/h3-14,32H,1-2H3,(H,28,33)(H,34,35) |
InChIキー |
WSRFEIHFPCYUNG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


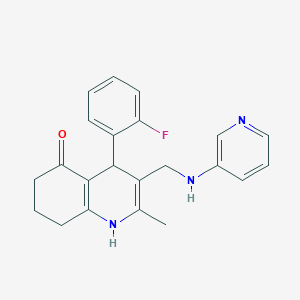
![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)
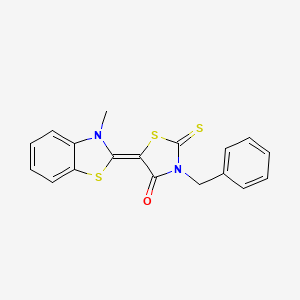
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12047394.png)
![[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12047398.png)
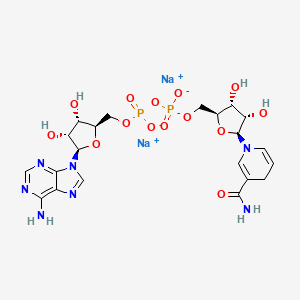

![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)
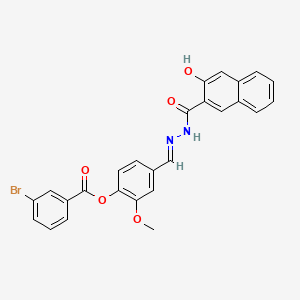


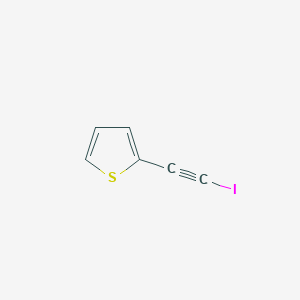
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)

